3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Description
3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a chloro group at position 3, a tetrahydrofuran-2-yl moiety at position 1, and a nitrile group at position 2. This compound is structurally distinct due to the fused bicyclic system and the electron-withdrawing nitrile group, which influence its reactivity and biological interactions.
Properties
CAS No. |
1707359-96-3 |
|---|---|
Molecular Formula |
C14H15ClN2O |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
3-chloro-1-(oxolan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C14H15ClN2O/c15-14-11(8-16)9-4-1-2-5-10(9)13(17-14)12-6-3-7-18-12/h12H,1-7H2 |
InChI Key |
QNRHJBYGSHXFCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3CCCO3)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Material Synthesis
The synthesis begins with the preparation of 3-hydroxy-5,6,7,8-tetrahydroisoquinoline (1), which is chlorinated using phosphorus oxychloride (POCl₃) under microwave irradiation (160°C, 30 min) to yield 3-chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (2). This intermediate is critical for introducing the tetrahydrofuran-2-yl substituent.
Nucleophilic Substitution with Tetrahydrofuran Derivatives
Compound (2) undergoes nucleophilic aromatic substitution with 2-bromotetrahydrofuran in the presence of cesium carbonate (Cs₂CO₃) and acetonitrile (CH₃CN) at 80°C for 12 hours. The reaction achieves a 74–89% yield of the target compound, depending on stoichiometric ratios and solvent purity.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 12 h |
| Solvent | Acetonitrile |
| Base | Cs₂CO₃ |
| Yield | 74–89% |
Microwave-Assisted One-Pot Synthesis
Direct Coupling Methodology
A microwave-assisted protocol combines 5,6,7,8-tetrahydroisoquinoline-3-carbonitrile with 2-furylacetyl chloride in a single step. The reaction employs tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base, irradiated at 150°C for 20 minutes. Post-reaction, the mixture is treated with POCl₃ to introduce the chlorine atom, achieving an overall yield of 68%.
Advantages of Microwave Irradiation
-
Reduced Reaction Time : 20 minutes vs. 12 hours in conventional heating.
-
Improved Purity : Minimal byproducts due to controlled energy input.
Reductive Alkylation and Protecting Group Strategies
Boc-Protected Intermediate Route
A patent-derived method involves protecting the tetrahydroisoquinoline nitrogen with a tert-butoxycarbonyl (Boc) group. The Boc-protected intermediate is reacted with 2-(tetrahydrofuran-2-yl)ethylamine under reductive alkylation conditions using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM). Deprotection with trifluoroacetic acid (TFA) yields the final product with 82% efficiency.
Key Steps:
-
Boc protection of the amine group.
-
Reductive alkylation with 2-(tetrahydrofuran-2-yl)ethylamine.
-
TFA-mediated deprotection.
Comparative Yield Data
Solvent and Catalytic System Innovations
Green Chemistry Approaches
Recent advancements utilize dimethyl sulfoxide (DMSO) as a solvent with sodium phosphate (Na₃PO₄) as a catalyst under LED irradiation (390 nm, 24 h). This method achieves 75% yield while reducing hazardous waste.
Solvent Comparison Table
| Solvent | Yield (%) | Reaction Time | Environmental Impact |
|---|---|---|---|
| DMSO | 75 | 24 h | Low |
| Acetonitrile | 74 | 12 h | Moderate |
| THF | 68 | 20 min | High |
Mechanistic Insights and Side Reactions
Competing Pathways in Nucleophilic Substitution
The tetrahydrofuran-2-yl group’s steric bulk can lead to undesired ortho-substitution or ring-opening byproducts. Using bulky bases like Cs₂CO₃ suppresses these side reactions by deprotonating the substrate selectively.
Byproduct Formation and Mitigation
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine could yield an amine derivative, while oxidation might produce a ketone or aldehyde derivative.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with tetrahydroisoquinoline scaffolds exhibit anticancer activity. For instance, derivatives of tetrahydroisoquinolines have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications to the tetrahydroisoquinoline structure could enhance cytotoxicity against specific cancer cell lines, suggesting that 3-chloro derivatives may also possess similar properties .
Neuropharmacological Applications
The compound is being investigated for its role as a positive allosteric modulator of NMDA receptors, particularly the GluN2C and GluN2D subtypes. Research has shown that tetrahydroisoquinoline derivatives can enhance synaptic transmission and have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The binding characteristics of these compounds indicate a potential for developing new treatments aimed at modulating excitatory neurotransmission .
Modifications and Potency
The potency of 3-chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be influenced by structural modifications. Studies have employed density functional theory (DFT) to analyze the electronic properties of various derivatives. This approach helps identify how changes in the molecular structure affect biological activity and pharmacokinetic profiles .
Case Study: Neuroprotective Effects
A recent study highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives in animal models of neurodegeneration. The results showed that these compounds could significantly reduce neuronal death and improve cognitive function in treated subjects compared to controls. These findings underscore the therapeutic potential of this compound in neuropharmacology .
Case Study: Anticancer Activity
In another investigation, a series of tetrahydroisoquinoline derivatives were evaluated for their anticancer properties against various cancer cell lines. The study found that specific modifications to the 3-chloro compound enhanced its ability to induce apoptosis in cancer cells, demonstrating its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
The following comparison focuses on structural analogs, their physicochemical properties, synthetic routes, and biological activities.
Structural Analogues and Physicochemical Properties
*Calculated based on ; †Estimated via analogous compounds; ‡From .
Key Observations :
- The tetrahydrofuran-2-yl substituent in the target compound increases molecular weight and lipophilicity compared to the 2-furyl analog .
- The morpholine-substituted analog (mGluR3 modulator-1) exhibits lower logP (1.85), likely due to the polar morpholine ring, enhancing solubility for neurological applications .
Activity Trends :
- Substitution at position 1 (e.g., tetrahydrofuran-2-yl vs. 2-furyl) impacts target selectivity.
- Bulky substituents (e.g., triazole-acetyl-piperazine in 6h) reduce activity, highlighting the importance of steric compatibility .
Physicochemical and Spectral Comparisons
- IR Spectroscopy : The nitrile group in all analogs shows strong absorption at ~2200–2225 cm⁻¹, confirming its stability during derivatization .
- Melting Points: Target Compound: Not reported; analogs range from 84–237°C (e.g., 5c: 84–86°C; 9b: 235–237°C), correlating with molecular rigidity and hydrogen bonding .
Biological Activity
Introduction
3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a synthetic compound that belongs to the class of tetrahydroisoquinolines (THIQs). This compound has garnered interest due to its potential biological activities, including neuroprotective effects and interactions with various biological pathways. This article reviews the available literature regarding its biological activity, including case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a tetrahydrofuran moiety attached to a tetrahydroisoquinoline core. The presence of the chloro and carbonitrile groups may influence its reactivity and biological interactions.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 233.72 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 4.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
Neuroprotective Effects
Research indicates that THIQ derivatives exhibit neuroprotective properties. A study on THIQ analogs demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
Some THIQ compounds have shown antimicrobial properties against various pathogens. A specific study highlighted the potential of THIQ derivatives in inhibiting bacterial growth, suggesting that structural modifications could enhance their efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The SAR studies on THIQs reveal that modifications at specific positions can significantly alter biological activity. For instance, the introduction of halogen substituents has been correlated with increased potency against certain targets .
Table: Structure-Activity Relationship of THIQ Derivatives
| Compound Structure | Activity (IC50) | Target |
|---|---|---|
| Base THIQ | 10 µM | General neuroprotection |
| 3-Chloro derivative | 1 µM | Antimicrobial |
| Carbonitrile variant | 0.5 µM | Apoptosis inhibition |
Case Study 1: Neuroprotection in Animal Models
In a recent animal study, administration of a THIQ derivative resulted in significant improvement in cognitive functions following induced oxidative stress. Behavioral assessments indicated enhanced memory retention and reduced neuronal loss in treated groups compared to controls .
Case Study 2: Antimicrobial Efficacy
A series of experiments conducted on bacterial cultures demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 µM. The mechanism was attributed to disruption of bacterial cell wall integrity .
Q & A
Q. What are the established synthetic pathways for 3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile?
The synthesis typically involves multi-step organic reactions, starting with the formation of the tetrahydroisoquinoline core. Key steps include:
- Chlorination : Phosphorus oxychloride (POCl₃) is often used to introduce the chloro group at the 3-position .
- Tetrahydrofuran-2-yl incorporation : Nucleophilic substitution or cyclization reactions are employed to attach the tetrahydrofuran moiety.
- Carbonitrile functionalization : A nitrile group is introduced via cyanation reagents (e.g., trimethylsilyl cyanide) under controlled conditions . Reaction optimization (e.g., solvent selection, temperature gradients) is critical for yields >70% and purity >95% .
Q. Which analytical techniques are recommended for structural elucidation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring saturation .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Provides absolute configuration, especially for resolving stereochemistry in the tetrahydrofuran ring .
Q. What biological targets or mechanisms are associated with this compound?
The compound acts as a positive allosteric modulator (PAM) of mGluR3 , a metabotropic glutamate receptor implicated in neurodegenerative diseases. Mechanistic studies suggest it enhances receptor sensitivity to glutamate, potentially mitigating synaptic dysfunction in Parkinson’s disease .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the tetrahydrofuran-2-yl coupling step?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution reactions.
- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates .
- Temperature Control : Maintaining 60–80°C minimizes side-product formation during cyclization . Recent studies report a 30% yield increase using microwave-assisted synthesis for time-sensitive steps .
Q. How should researchers resolve contradictions in reported EC₅₀ values for mGluR3 modulation?
Discrepancies may arise from assay variability (e.g., cell lines, glutamate concentrations). Recommended approaches:
- Cross-Validation : Use orthogonal assays (e.g., calcium flux and cAMP detection) to confirm activity .
- Compound Stability Testing : Assess degradation in assay buffers via HPLC to rule out false negatives .
- Receptor Binding Kinetics : Perform Schild analysis to differentiate allosteric vs. orthosteric effects .
Q. What strategies are effective in designing derivatives to improve metabolic stability without compromising mGluR3 activity?
- Bioisosteric Replacement : Substitute the tetrahydrofuran oxygen with sulfur (e.g., tetrahydrothiophene) to reduce CYP450-mediated oxidation .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., fluorine) at the 8-position to block metabolic hotspots .
- Prodrug Approaches : Mask the carbonitrile group as a stable precursor (e.g., amidoxime) to enhance bioavailability .
Q. How can computational modeling guide SAR studies for neuroprotective effects?
- Docking Simulations : Use mGluR3 crystal structures (PDB: 6FFI) to predict binding poses and identify critical residues (e.g., Ser664, Tyr666) .
- MD Simulations : Assess ligand-receptor dynamics over 100-ns trajectories to optimize residence time .
- ADMET Prediction : Tools like SwissADME evaluate blood-brain barrier permeability and toxicity risks early in design .
Data Contradiction Analysis
Q. Why do some analogs show reduced mGluR3 activity despite structural similarity?
Evidence from related tetrahydroisoquinolines indicates that steric hindrance from bulky substituents (e.g., morpholine) can disrupt receptor binding. For example, replacing tetrahydrofuran-2-yl with morpholine-4-yl decreases potency by 50%, likely due to unfavorable interactions with the receptor’s hydrophobic pocket .
Q. How does the chloro group at the 3-position influence pharmacological vs. toxicological profiles?
- Pharmacological Impact : The chloro group enhances lipophilicity, improving CNS penetration (logP = 2.1) .
- Toxicological Risks : Chlorinated metabolites may form reactive intermediates; mitigate via deuterium incorporation at labile C-H bonds .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, DCM, 0°C → RT, 12 hr | 85 | 98 | |
| Tetrahydrofuran Coupling | K₂CO₃, DMF, 80°C, 8 hr | 65 | 95 | |
| Cyanation | TMSCN, CuCN, THF, 50°C, 6 hr | 72 | 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
